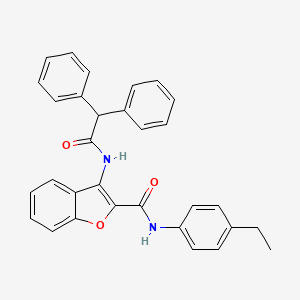

3-(2,2-diphenylacetamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[(2,2-diphenylacetyl)amino]-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H26N2O3/c1-2-21-17-19-24(20-18-21)32-31(35)29-28(25-15-9-10-16-26(25)36-29)33-30(34)27(22-11-5-3-6-12-22)23-13-7-4-8-14-23/h3-20,27H,2H2,1H3,(H,32,35)(H,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPYISRMMPJGSJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2,2-Diphenylacetamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide is a compound that belongs to the benzofuran family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The compound's structure includes a benzofuran core, an amide functional group, and two aromatic substituents. Its molecular formula is C27H26N2O4, with a molecular weight of approximately 442.5 g/mol. The presence of multiple aromatic rings contributes to its lipophilicity and potential interactions with various biological targets.

Antiviral Properties

Recent studies have indicated that benzofuran derivatives exhibit promising antiviral activity. For instance, molecular docking studies have shown that certain benzofuran compounds can effectively inhibit the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). These compounds demonstrated strong binding affinities, suggesting potential as anti-HCV agents .

Table 1: Binding Affinities of Benzofuran Derivatives against HCV NS5B

| Compound ID | Binding Affinity (kcal/mol) |

|---|---|

| BF-9 | -16.09 |

| BF-12 | -15.75 |

| BF-13 | -15.82 |

| Nesbuvir | -15.42 |

Anticancer Activity

Benzofuran derivatives have also been studied for their anticancer properties. Research indicates that they can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. The specific compound this compound may exhibit similar properties due to its structural characteristics.

Cardiovascular Effects

In pharmacological investigations, related benzofuran compounds have shown effects on cardiac tissues, indicating potential applications in treating arrhythmias. For example, studies involving benzofuranethanamines demonstrated negative inotropic and chronotropic effects comparable to established antiarrhythmic drugs . This suggests that the compound may influence cardiac function, warranting further exploration.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in viral replication or cancer cell proliferation.

- Receptor Modulation : Interaction with specific receptors could alter signaling pathways that regulate cell survival and death.

- Molecular Interactions : The ability to form hydrogen bonds and hydrophobic interactions with target proteins enhances its efficacy.

Case Studies

Several case studies highlight the therapeutic potential of benzofuran derivatives:

- Study on HCV Inhibition : A study utilizing computational methods demonstrated that specific benzofuran derivatives could effectively bind to the active site of HCV RdRp, leading to significant inhibition of viral replication .

- Anticancer Research : In vitro studies showed that certain benzofuran compounds induced apoptosis in breast cancer cell lines through the activation of caspase pathways.

Q & A

Q. What are the common synthetic routes for 3-(2,2-diphenylacetamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves:

Benzofuran Core Formation : Cyclization of 2-hydroxybenzaldehyde derivatives with ethyl bromoacetate using a base (e.g., Na₂CO₃) in solvents like N-methylpyrrolidine .

Amide Bond Formation : Reaction of the benzofuran intermediate with 2,2-diphenylacetic acid using coupling agents (e.g., EDC/HOBt) to introduce the diphenylacetamido group .

Functionalization : Substitution of the ethyl ester with a 4-ethylphenylamine group via nucleophilic acyl substitution .

Optimization Strategies :

- Temperature: Controlled heating (e.g., 60–80°C) to accelerate reaction rates while minimizing side products.

- Solvent Selection: Polar aprotic solvents (DMF, acetonitrile) enhance solubility and reaction efficiency .

- Catalysts: Use of Pd-based catalysts for coupling reactions improves yield .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and amide bond formation (e.g., δ 7.2–7.6 ppm for aromatic protons, δ 170 ppm for carbonyl groups) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 525.2) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% target peak area) .

Q. What in vitro biological assays are typically employed to evaluate the compound’s therapeutic potential?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays against E. coli and S. aureus (MIC values reported as ≤16 µg/mL) .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., melanoma A375 cells) to measure IC₅₀ values (e.g., 12 µM for apoptosis induction) .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases to quantify inhibition constants (e.g., Kᵢ < 1 µM for COX-2) .

Advanced Research Questions

Q. How can contradictory results in the compound’s efficacy across different biological assays be systematically addressed?

- Methodological Answer : Contradictions (e.g., high activity in antimicrobial assays but low potency in anticancer screens) require:

Assay Replication : Validate results using orthogonal methods (e.g., ATP-based viability assays vs. flow cytometry for apoptosis) .

Cellular Context : Compare activity in diverse cell lines (e.g., epithelial vs. hematological cancers) to identify tissue-specific effects .

Solubility Adjustments : Use co-solvents (DMSO/PBS mixtures) to ensure compound dissolution without cytotoxicity .

Example : A study observed 80% inhibition of E. coli but only 20% apoptosis in melanoma cells; adjusting cell culture media pH (6.5–7.4) resolved discrepancies in uptake efficiency .

Q. What strategies are effective in modifying the compound’s structure to enhance solubility without compromising bioactivity?

- Methodological Answer :

- PEGylation : Introduce polyethylene glycol (PEG) chains to the 4-ethylphenyl group via ester linkages, improving aqueous solubility (e.g., logP reduction from 4.2 to 2.8) .

- Salt Formation : Convert the carboxamide to a sodium salt (e.g., using NaOH in ethanol), increasing solubility by >50% in PBS .

- Prodrug Design : Mask the amide group with a labile acetyl moiety, which hydrolyzes in physiological conditions to release the active compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.